![molecular formula C10H19N3O B2943475 [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-34-7](/img/structure/B2943475.png)
[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a pyrazolylalkylamine derivative, which has been synthesized using various methods.
Aplicaciones Científicas De Investigación
[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In biochemistry, [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has been investigated for its interactions with various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has also been shown to interact with various enzymes and proteins, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has been shown to have various biochemical and physiological effects, including its ability to modulate neurotransmitter systems in the brain, increase levels of acetylcholine and dopamine, and protect against oxidative stress. [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine in lab experiments is its ability to modulate various neurotransmitter systems in the brain, which can be useful in studying the effects of drugs on these systems. However, one of the limitations of using [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine, including its potential as a drug candidate for the treatment of various diseases, its use as a neuroprotective agent, and its interactions with various enzymes and proteins. Further studies are needed to fully understand the mechanism of action of [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine and its potential applications in various fields.
Métodos De Síntesis
[1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine has been synthesized using various methods, including the reaction of 1-methyl-4-formylpyrazole with 2-methylpropoxymethylamine in the presence of a reducing agent. Another method involves the reaction of 1-methyl-4-chloropyrazole with 2-methylpropoxymethylamine in the presence of a base. These methods have been optimized to obtain high yields of [1-Methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine.
Propiedades
IUPAC Name |
[1-methyl-5-(2-methylpropoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(2)6-14-7-10-9(4-11)5-12-13(10)3/h5,8H,4,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJATWHTMALUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-5-[(2-methylpropoxy)methyl]-1H-pyrazol-4-yl}methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)
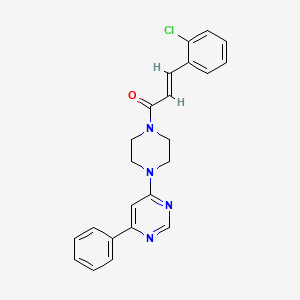
![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
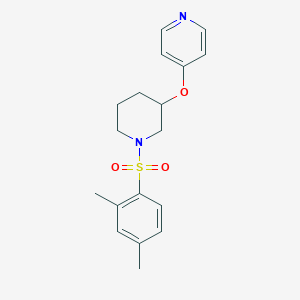
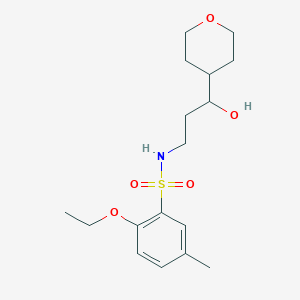
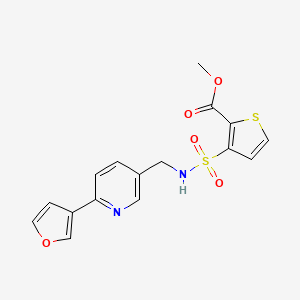
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
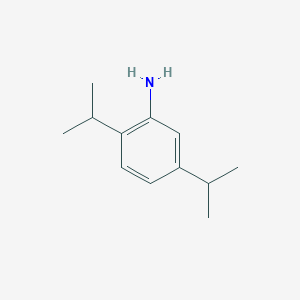

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)